Emodin

Übersicht

Beschreibung

It is primarily found in the roots and barks of various plants, molds, and lichens, including Rheum palmatum, Polygonum cuspidatum, and Polygonum multiflorum . Emodin has been utilized in traditional medicine for centuries due to its wide range of pharmacological activities, including antibacterial, anti-inflammatory, antifibrotic, and anticancer properties .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Emodin kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode ist die Oxidation von Chrysophanol mit Kaliumpermanganat in einem alkalischen Medium . Ein weiterer Syntheseweg umfasst die Cyclisierung geeigneter Vorläufer unter sauren Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus natürlichen Quellen wie den Wurzeln von Rheum palmatum. Der Extraktionsprozess umfasst typischerweise Mazeration, gefolgt von Lösungsmittelextraktion und Reinigung unter Verwendung von Techniken wie Säulenchromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Emodin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Chinone zu bilden.

Reduktion: Die Reduktion von this compound kann Anthrone ergeben.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem alkalischen Medium.

Reduktion: Natriumborhydrid in einem alkoholischen Medium.

Substitution: Acetylchlorid für Acetylierungsreaktionen.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Anthronen.

Substitution: Bildung von acetylierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Emodin has been extensively studied for its anticancer effects across various types of cancers. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways.

Case Studies

- Lung Cancer : A study demonstrated that this compound significantly reduced the viability of lung cancer cells in a dose-dependent manner, with apoptosis rates increasing markedly after treatment .

- Colon Cancer : this compound inhibited the proliferation of colon cancer cells (HCT116 and LoVo), with studies indicating a relationship between this compound-induced apoptosis and autophagy .

Cardiovascular Applications

This compound exhibits significant potential in treating cardiovascular diseases by improving myocardial energy metabolism and reducing inflammation.

Case Studies

- In a study involving mice with acute myocardial infarction, this compound administration resulted in improved cardiac function and reduced markers of myocardial injury .

Neuroprotective Effects

This compound's neuroprotective properties have been explored in the context of cerebral ischemia and oxidative stress.

Case Studies

- In a photothrombotic ischemic stroke model, this compound treatment significantly reduced infarct volume and improved motor function in mice .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that contribute to its therapeutic potential across various conditions.

Case Studies

- Research indicates that this compound can alleviate symptoms associated with inflammatory diseases like rheumatoid arthritis by modulating immune responses .

Pharmacokinetics and Bioavailability Challenges

Despite its therapeutic potential, this compound faces challenges related to bioavailability due to poor absorption and rapid metabolism.

| Aspect | Details |

|---|---|

| Bioavailability | Low; requires enhancement strategies |

| Metabolism | Rapid; often necessitates carrier molecules |

| Clinical Implications | Limited due to pharmacokinetic properties |

Wirkmechanismus

Emodin exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activity of tyrosine kinases, such as mitogen-activated protein kinase, protein kinase C, and extracellular signal-regulated protein kinase . These kinases play crucial roles in cell proliferation, apoptosis, and inflammation. This compound also interferes with various cycle-related proteins, such as inner centromere protein and Aurora B kinase, promoting cell survival .

Vergleich Mit ähnlichen Verbindungen

Emodin gehört zur Anthrachinon-Familie von Verbindungen, zu der auch andere Mitglieder wie Chrysophanol, Aloe-Emodin und Rhein gehören . Im Vergleich zu diesen Verbindungen weist this compound einzigartige pharmakologische Eigenschaften auf, darunter ein breiteres Spektrum an antiviralen Aktivitäten und stärkere krebshemmende Wirkungen .

Ähnliche Verbindungen:

Chrysophanol: Ein weiteres Anthrachinon-Derivat mit ähnlichen, aber weniger potenten pharmakologischen Aktivitäten.

Aloe-Emodin: Bekannt für seine abführende Wirkung und potenzielle krebshemmende Eigenschaften.

Rhein: Zeigt entzündungshemmende und krebshemmende Aktivitäten.

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen Bereichen ist, darunter Chemie, Biologie, Medizin und Industrie. Seine einzigartigen chemischen Eigenschaften und seine breite Palette an biologischen Aktivitäten machen es zu einem wertvollen Thema für laufende Forschung und Entwicklung.

Biologische Aktivität

Emodin is a naturally occurring anthraquinone found in several plants, including Rheum palmatum (rhubarb), Polygonum cuspidatum, and Senna alata. It has garnered significant attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

1. Anticancer Properties

This compound exhibits notable anticancer effects through various mechanisms:

- Inhibition of Tyrosine Kinases : this compound has been shown to inhibit the activity of key tyrosine kinases such as HER-2/neu in breast cancer cells and vascular endothelial growth factor (VEGF) in colon cancer cells. This inhibition leads to reduced cell proliferation and survival .

- Induction of DNA Damage : The compound increases reactive oxygen species (ROS) levels, which can induce DNA damage in cancer cells, promoting apoptosis .

- Necroptosis Induction : In renal cancer cells resistant to conventional therapies, this compound induces necroptosis via activation of JNK signaling pathways and downregulation of GLUT1, inhibiting glycolysis .

2. Cardioprotective Effects

This compound has demonstrated protective effects on the cardiovascular system:

- Regulation of Inflammatory Cytokines : In models of myocarditis, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting NF-κB signaling .

- Cell Viability and Apoptosis : Studies show that this compound enhances cell viability in hypoxia-induced cardiomyocytes while decreasing apoptosis by modulating miRNA expression and activating protective signaling pathways such as Sirt1/AKT .

3. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties:

- Reduction of Inflammation Markers : It effectively reduces levels of inflammatory markers in various experimental models, including those induced by lipopolysaccharides (LPS) .

- Modulation of Signaling Pathways : this compound's anti-inflammatory effects are mediated through pathways involving PPAR-γ and eNOS, which are crucial for endothelial function under stress conditions .

4. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits:

- Reduction of Oxidative Stress : this compound protects neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities and reducing ROS levels .

- Potential in Neurodegenerative Disorders : Its ability to enhance neuronal survival suggests potential applications in treating conditions like Alzheimer's disease and stroke .

Table 1: Summary of Key Studies on this compound's Biological Activity

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Song et al., 2012 | Cardiovascular Health | This compound reduces inflammatory cytokines in myocarditis models. |

| Jiang et al., 2014 | Apoptosis Regulation | Demonstrated this compound's role in reducing apoptosis via caspase inhibition in cardiac cells. |

| Hua et al., 2015 | miRNA Modulation | Showed that this compound upregulates miR-138, enhancing cardiomyocyte protection during hypoxia. |

| Zhang et al., 2019 | Cancer Therapy | This compound inhibits HER2/neu signaling, reducing proliferation in breast cancer cells. |

Detailed Findings

- Cardiovascular Protection :

- Cancer Treatment :

- Neuroprotection :

Eigenschaften

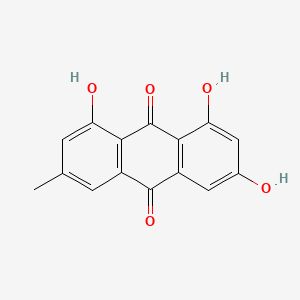

IUPAC Name |

1,3,8-trihydroxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMXXJGYXNZAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Record name | EMODIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025231 | |

| Record name | Emodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Emodin appears as orange needles or powder. (NTP, 1992), Solid | |

| Record name | EMODIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Emodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | EMODIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water; soluble in alcohol, aqueous alkali hydroxide solutions (cherry red color), sodium carbonate and ammonia solutions., Solubility @ 25 °C (g/100 ml of satd solution): ether 0.140; chloroform 0.071; carbon tetrachloride 0.010; carbon bisulfide 0.009; benzene 0.041, Practically insoluble in water; soluble in ethanol; moderately soluble in aqueous alkali solutions, Soluble in alcohol; insoluble in water | |

| Record name | EMODIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EMODIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The anthraquinone mycotoxins emodin and skyrin were examined for the inhibitory effects on murine leukemia L1210 culture cells, oxidative phosphorylation of rat liver mitochondria, and Na+, K+-activated ATPase activity of rat brain microsomes to find the differences between their modes of toxic action. Skyrin exhibited a stronger inhibitory effect than emodin on the growth of L1210 culture cells. Emodin showed a stronger uncoupling effect than skyrin on mitochondrial respiration. Skyrin inhibited Na+, K+-activated ATPase activity of rat brain microsomes but emodin did not inhibit., ... Emodin induces apoptotic responses in the human hepatocellular carcinoma cell lines (HCC) Mahlavu, PLC / PRF / 5 and HepG2. The addition of emodin to these three cell lines led to inhibition of growth in a time- and dose-dependent manner. Emodin generated reactive oxygen species (ROS) in these cells which brought about a reduction of the intracellular mitochondrial transmembrane potential (Deltaym), followed by the activation of caspase-9 and caspase-3, leading to DNA fragmentation and apoptosis., Emodin inhibited the activity of TPK and CK2 and the degradation of I-kappaB., ... Emodin-induced apoptosis of CH27 cells does not involve modulation of endogenous Bcl-X(L) protein expression, but appears to be associated with the increased expression of cellular Bak and Bax proteins., For more Mechanism of Action (Complete) data for EMODIN (9 total), please visit the HSDB record page. | |

| Record name | EMODIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange needles from alcohol or by sublimation at 12 mm | |

CAS No. |

518-82-1 | |

| Record name | EMODIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Emodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | emodin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,8-trihydroxy-6-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA46RNI6HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMODIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

493 to 495 °F (NTP, 1992), 256-257 °C, Brick red monoclinic needles; mp: 207 °C /3-Methyl ether/, Pale yellow needles; mp: 225 °C /Trimethyl ether/, 266 - 268 °C | |

| Record name | EMODIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EMODIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.